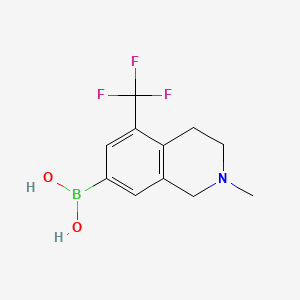
(2-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethyl-substituted isoquinoline ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various trifluoromethyl-substituted derivatives.
科学研究应用
Chemistry: In organic synthesis, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine: In medicinal chemistry, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is explored for its potential therapeutic properties. Its unique chemical structure allows for the design of novel drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications .
作用机制
The mechanism of action of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The trifluoromethyl group can enhance binding affinity and selectivity towards target proteins, contributing to the compound’s overall biological activity .
相似化合物的比较
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group and a boronic acid group, making it similar in reactivity and applications.
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted boronic acid with similar chemical properties.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, providing unique reactivity and applications.
Uniqueness: The uniqueness of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid lies in its isoquinoline ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted boronic acids. This structural feature makes it valuable in the design of novel compounds with specific biological and chemical properties.
属性
分子式 |
C11H13BF3NO2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC 名称 |
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c1-16-3-2-9-7(6-16)4-8(12(17)18)5-10(9)11(13,14)15/h4-5,17-18H,2-3,6H2,1H3 |
InChI 键 |
QWPSUHXSNFKECW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(CCN(C2)C)C(=C1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


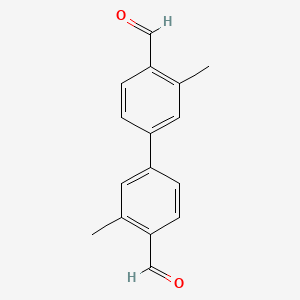
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)


![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
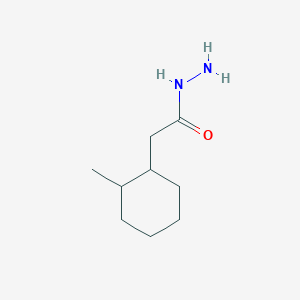

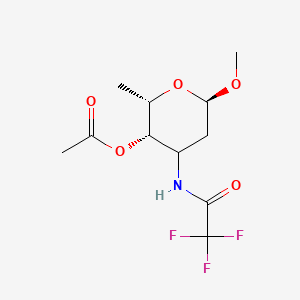


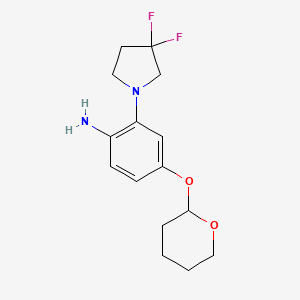
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)


